molecular formula C17H21F3O4S B15173737 (6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate

(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate

Cat. No.: B15173737
M. Wt: 378.4 g/mol
InChI Key: VKZOYGFXOITYRZ-UHFFFAOYSA-N
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Description

(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a bicyclic framework with multiple double bonds and a trifluoromethanesulfonate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the methyl group, and the addition of the trifluoromethanesulfonate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to improve efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the double bonds or the trifluoromethanesulfonate group.

    Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of products.

Scientific Research Applications

(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The bicyclic structure may also interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

Compared to these similar compounds, (6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate stands out due to its unique bicyclic structure and the presence of the trifluoromethanesulfonate group. This combination imparts distinctive chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H21F3O4S

Molecular Weight

378.4 g/mol

IUPAC Name

(6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate

InChI

InChI=1S/C17H21F3O4S/c1-13-6-3-2-4-8-14-12-15(24-25(21,22)17(18,19)20)9-10-16(14)23-11-5-7-13/h6,9-10,12H,2-5,7-8,11H2,1H3

InChI Key

VKZOYGFXOITYRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCCC1

Origin of Product

United States

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